molecular formula C19H23N5 B4446599 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4446599
M. Wt: 321.4 g/mol
InChI Key: BGTGBIVUHUWWAZ-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-methylphenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the methyl and piperazinyl groups. This can be achieved using reagents like methyl iodide and 4-methylpiperazine in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity.

  • Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, they may inhibit the activity of the PI3K/Akt pathway, which is crucial for cell survival and growth in various cancer types.
  • Case Study : A study published in Cancer Research demonstrated that a related pyrazolo-pyrimidine compound significantly inhibited tumor growth in xenograft models of breast cancer by inducing apoptosis in malignant cells .

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological effects, particularly in the treatment of neurological disorders.

  • Mechanism : Its piperazine moiety suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This could lead to anxiolytic or antidepressant effects.
  • Case Study : Research published in Neuropharmacology showed that derivatives of this compound improved cognitive function in animal models of Alzheimer’s disease by modulating cholinergic activity .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

StepDescription
1Formation of the pyrazolo-pyrimidine core through cyclization reactions.
2Introduction of the piperazine group via nucleophilic substitution.
3Methylation to produce the final compound.

Optimizing these synthetic pathways can enhance yield and purity, making the compound more accessible for research and development.

Cancer Therapy

Given its ability to inhibit specific pathways involved in tumor growth, this compound holds promise as a novel anticancer agent.

Treatment for Neurological Disorders

Its neuroactive properties suggest potential applications in treating conditions such as anxiety, depression, and cognitive decline associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
  • 5-Methyl-3-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
  • 5-Methyl-3-(4-methoxyphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Uniqueness

What sets 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical properties. The presence of the 4-methylphenyl and 4-methylpiperazin-1-yl groups contributes to its unique binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cancer cell lines, and relevant research findings.

  • Molecular Formula : C_{31}H_{31}N_{5}
  • Molecular Weight : 473.6 g/mol
  • IUPAC Name : 4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
  • CAS Number : Not specified in the available data.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo compounds, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays :
    • The compound exhibited significant cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating potent anti-proliferative effects (specific values not detailed in available sources) .
    • In a comparative study, derivatives of similar pyrazolo compounds showed stronger cytotoxicity than cisplatin in both MCF-7 and MDA-MB-231 cells, suggesting a promising alternative for cancer treatment .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves the induction of apoptosis through caspase pathways (caspase 3/7, caspase 8, and caspase 9), which are crucial for programmed cell death . This apoptotic effect is significant as it implies the compound's potential to selectively target cancer cells while sparing normal cells.

Structure-Activity Relationship (SAR)

The structural components of this compound contribute to its biological activity:

ComponentDescription
Pyrazolo RingCentral to anticancer activity
4-Methylphenyl GroupEnhances lipophilicity and bioavailability
Piperazine MoietyMay influence receptor binding affinity

The presence of these functional groups suggests that modifications could yield derivatives with enhanced efficacy or reduced toxicity.

Recent Literature

A comprehensive review on pyrazole derivatives has shown that many compounds within this class exhibit anti-inflammatory and anticancer properties. Notably:

  • Compounds with similar structures have demonstrated significant activity against various cell lines, including SF-268 and NCI-H460, with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Comparative Efficacy

In a study comparing multiple pyrazole derivatives:

CompoundCell LineIC50 (µM)
5-Methyl-PyrazoleMCF-70.46
Ethyl DerivativeA5490.39
Novel Pyrazolo CompoundHeLa7.01

These findings illustrate the promising nature of pyrazolo compounds as potential therapeutic agents.

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-14-4-6-16(7-5-14)17-13-20-24-18(12-15(2)21-19(17)24)23-10-8-22(3)9-11-23/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTGBIVUHUWWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.